Bienvenue dans la boutique en ligne BenchChem!

1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one

PARP-1 inhibition cancer therapeutics scaffold optimization

1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-8(7H)-one (CAS 15375-78-7, MF C₇H₉N₃O, MW 151.17) is the unsubstituted core scaffold of the tetrahydropyridopyridazinone class, a fused bicyclic heterocycle combining a saturated tetrahydropyridine ring with a pyridazinone lactam. Unlike its downstream functionalized derivatives, this compound serves as the minimal pharmacophoric building block from which multiple therapeutically distinct inhibitor series have been elaborated—including PARP-1 inhibitors with sub-nanomolar potency, pan-RAF kinase inhibitors exhibiting exquisite selectivity, FER tyrosine kinase inhibitors, PDE4-targeted anti-inflammatory agents, and GABAA receptor ligands.

Molecular Formula C7H9N3O
Molecular Weight 151.17
CAS No. 15375-78-7
Cat. No. B3048043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one
CAS15375-78-7
Molecular FormulaC7H9N3O
Molecular Weight151.17
Structural Identifiers
SMILESC1CC2=C(C(=O)NN=C2)NC1
InChIInChI=1S/C7H9N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11)
InChIKeyQWWQMNDKJZPKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-8(7H)-one (CAS 15375-78-7): Scaffold Identity and Research Procurement Context


1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-8(7H)-one (CAS 15375-78-7, MF C₇H₉N₃O, MW 151.17) is the unsubstituted core scaffold of the tetrahydropyridopyridazinone class, a fused bicyclic heterocycle combining a saturated tetrahydropyridine ring with a pyridazinone lactam . Unlike its downstream functionalized derivatives, this compound serves as the minimal pharmacophoric building block from which multiple therapeutically distinct inhibitor series have been elaborated—including PARP-1 inhibitors with sub-nanomolar potency, pan-RAF kinase inhibitors exhibiting exquisite selectivity, FER tyrosine kinase inhibitors, PDE4-targeted anti-inflammatory agents, and GABAA receptor ligands .

Why Generic Pyridazinone Substitution Cannot Replace 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-8(7H)-one in Critical Synthetic Programs


The 1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one scaffold is not interchangeable with simpler pyridazinones or other fused pyridazinone regioisomers. The specific [2,3-d] ring fusion geometry and the saturated tetrahydropyridine ring (bearing a secondary amine NH) directly control both the vector of hinge-binding interactions in kinase inhibitors and the pharmacokinetic profile of the resulting compounds [1]. In the PARP-1 inhibitor series, replacement of the tetrahydropyridine NH with carbon-based analogs caused a loss of oral bioavailability, while the [2,3-d] pyrido-fusion—as opposed to benzo-fusion—provided the minimal polar hinge contacts necessary for the exceptional kinase selectivity achieved in the pan-RAF inhibitor GNE-9815 [2]. These scaffold-specific structural features—the position of the lactam carbonyl, the saturation state of the pyridine ring, and the nitrogen atom placement—are locked into the CAS 15375-78-7 core and cannot be replicated by off-the-shelf pyridazin-3(2H)-one or phthalazinone alternatives.

Quantitative Differentiation Evidence: 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-8(7H)-one Versus Functionalized Analogs and Alternative Heterocyclic Cores


PARP-1 Inhibitory Potency: Tetrahydropyridopyridazinone Scaffold Delivers Sub-Nanomolar Ki That Cannot Be Achieved by Phthalazinone or Simple Pyridazinone Cores in the Same Series

In the tetrahydropyridopyridazinone PARP-1 inhibitor series, the most optimized compound (20w) achieves a PARP-1 Ki of <1 nM and a C41 whole-cell EC50 of 1 nM [1]. This potency level is comparable to the clinically approved PARP inhibitor olaparib (a phthalazinone scaffold) but derives from a chemically distinct core. Critically, the NH moiety in the tetrahydropyridine ring of the 1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one scaffold was demonstrated to improve pharmacokinetic properties over carbon-based analogs within the same series [1].

PARP-1 inhibition cancer therapeutics scaffold optimization

Kinase Selectivity: Pyrido[2,3-d]pyridazin-8(7H)-one Hinge-Binding Motif Enables Exquisite pan-RAF Selectivity Unattainable with Common Hinge Binders

The pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif, when incorporated into GNE-9815, delivers a pan-RAF inhibitor described as 'among the most highly kinase-selective RAF inhibitors reported to date' [1]. GNE-9815 exhibits Ki values of 0.062 nM for CRAF and 0.19 nM for BRAF . This selectivity derives from the minimal polar hinge contacts afforded by the pyridopyridazinone moiety, achieving lipophilic efficiency that cannot be replicated by traditional hinge binders such as pyridine or pyrimidine-based motifs [1]. The incorporation of this core also enabled oral dosing without enabling formulations, a property directly attributable to the scaffold's physicochemical characteristics [1].

pan-RAF kinase inhibition kinase selectivity hinge-binding motif KRAS mutant cancers

FER Tyrosine Kinase Inhibition: Pyrido-pyridazinone Core Enables Sub-Nanomolar Potency with Tunable Pharmacokinetics

DS21360717, a pyrido-pyridazinone derivative, demonstrates potent FER tyrosine kinase inhibition with an IC50 of 0.49 nM [1]. However, insufficient in vivo antitumor efficacy was attributed to poor solubility and resultant low bioavailability (BA) of this specific derivative [2]. This establishes the pyrido-pyridazinone core as capable of delivering sub-nanomolar target engagement while highlighting that bioavailability optimization requires iterative elaboration of the unsubstituted scaffold—precisely the type of SAR exploration enabled by procuring CAS 15375-78-7 as the starting building block.

FER tyrosine kinase kinase inhibitor cancer solubility optimization

PDE4 Inhibition: Pyridopyridazinone Core Achieves Nanomolar PDE4A Inhibition, Differentiating from Dihydropyridazinone-Based PDE4 Chemotypes

A pyridopyridazinone compound (BindingDB BDBM50393509) shows PDE4 inhibition with an IC50 of 5 nM in human neutrophil cytosol [1]. This sub-10-nM potency positions the pyridopyridazinone scaffold competitively with optimized dihydropyridazinone PDE4 inhibitors such as compound 6c (IC50 = 8.5 nM on PDE3B) and compound 8a(S) (IC50 = 5.10 nM on PDE3B) [2], but with the critical advantage that the pyridopyridazinone core engages PDE4 with a structurally distinct binding mode, offering an alternative selectivity window and intellectual property position in the congested PDE4 inhibitor patent landscape.

PDE4 inhibition anti-inflammatory pyridopyridazinone asthma

Scaffold Multi-Target Versatility: Single Core Enables PARP, RAF, FER, PDE4, and GABAA Ligand Chemotypes—A Feature Not Shared by Phthalazinone, Dihydropyridazinone, or Pyridazin-3(2H)-one Cores

The pyrido[2,3-d]pyridazin-8(7H)-one scaffold has been independently validated as the core pharmacophore for five therapeutically distinct target classes: (i) PARP-1 (Ki <1 nM) [1], (ii) pan-RAF kinases (CRAF Ki = 0.062 nM) [2], (iii) FER tyrosine kinase (IC50 = 0.49 nM) [3], (iv) PDE4 (IC50 = 5 nM) [4], and (v) GABAA receptor benzodiazepine binding site (high affinity, α2/α3-selective ligands) [5]. This breadth of target coverage from a single core scaffold is not observed for the phthalazinone core (primarily PARP and PDE4), the dihydropyridazinone core (primarily PDE3/PDE4 and cardiotonic agents), or the pyridazin-3(2H)-one core (primarily PDE3).

multi-target scaffold privileged structure medicinal chemistry building block

Validated Application Scenarios for 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-8(7H)-one in Industrial and Academic Research


Kinase Inhibitor Lead Generation: pan-RAF and FER Tyrosine Kinase Programs

Research teams initiating kinase drug discovery programs—particularly those targeting RAF kinases (CRAF, BRAF) or FER tyrosine kinase—can use the 1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one scaffold as a validated hinge-binding motif that has demonstrated sub-nanomolar biochemical potency (CRAF Ki = 0.062 nM; FER IC50 = 0.49 nM) and oral bioavailability without enabling formulations when properly elaborated [1][2]. The minimal polar hinge contacts of the pyridopyridazinone moiety provide 'exquisite kinase selectivity' [1], making this scaffold particularly valuable for programs requiring polypharmacology control.

PARP-1 Inhibitor Development with Differentiated Pharmacokinetics

For oncology teams developing next-generation PARP-1 inhibitors, the tetrahydropyridopyridazinone series has demonstrated PARP-1 Ki <1 nM and C41 whole-cell EC50 = 1 nM, with the tetrahydropyridine NH conferring improved oral pharmacokinetics over carbon-based analogs [1]. The unsubstituted scaffold (CAS 15375-78-7) provides a clean starting point for SAR expansion that avoids the crowded intellectual property space surrounding phthalazinone-based PARP inhibitors such as olaparib.

PDE4-Targeted Anti-Inflammatory Agent Synthesis

The pyridopyridazinone core has demonstrated PDE4 inhibition at IC50 = 5 nM in human neutrophil assays [1], positioning it as an alternative to dihydropyridazinone PDE4 inhibitors for respiratory and inflammatory disease programs. The structurally distinct nature of the pyrido-fused system may offer advantages in PDE4 subtype selectivity and patentability relative to the extensively claimed 4,5-dihydropyridazinone chemotype.

Multi-Target Fragment-Based and Scaffold-Hopping Library Construction

Procurement of the unsubstituted scaffold supports the construction of focused libraries that can be screened against multiple target classes simultaneously—PARP-1, RAF kinases, FER kinase, PDE4, and GABAA receptors have all been independently validated [1][2][3][4][5]. This breadth of validated target engagement from a single core scaffold is unmatched by alternative heterocyclic building blocks, reducing the number of distinct scaffolds a discovery organization must maintain in its compound collection.

Quote Request

Request a Quote for 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.